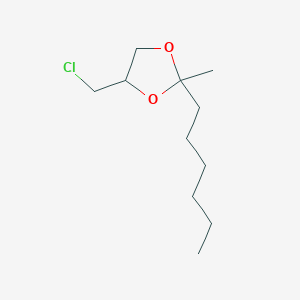
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This compound is characterized by the presence of a chloromethyl group attached to the dioxolane ring, along with hexyl and methyl substituents. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane typically involves the reaction of 2-hexyl-2-methyl-1,3-dioxolane with chloromethylating agents. One common method is the chloromethylation of the dioxolane ring using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or alkoxide ions are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and other reduced derivatives.
科学研究应用
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1,3-dioxolane: Lacks the hexyl and methyl substituents, making it less hydrophobic.
2-Hexyl-2-methyl-1,3-dioxolane: Lacks the chloromethyl group, reducing its reactivity with nucleophiles.
4-(Bromomethyl)-2-hexyl-2-methyl-1,3-dioxolane: Similar structure but with a bromomethyl group, which may have different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane is unique due to its combination of a chloromethyl group and hydrophobic hexyl and methyl substituents. This combination enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis and industrial applications.
生物活性
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane is a compound that has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a dioxolane ring with a chloromethyl group and a hexyl substituent. The presence of these functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3-dioxolanes, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds containing both azole and dioxolane cycles showed notable activity against Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | Moderate |
| 1,2,4-triazole derivatives | High | High |
| Imidazole derivatives | High | Moderate |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Studies have shown that dioxolane derivatives can act as effective scavengers of free radicals. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay demonstrated that these compounds possess moderate antiradical activity .
Case Study: DPPH Radical Scavenging Assay
In a comparative study, this compound was tested alongside other known antioxidants. The results indicated that while it did not surpass the efficacy of standard antioxidants like Trolox, it still exhibited promising scavenging activity.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound against tumor cells were also investigated. Preliminary findings suggest that this compound can penetrate cell membranes effectively due to its lipophilic nature, which may enhance its cytotoxic potential against various cancer cell lines .
Table: Cytotoxicity Results Against Tumor Cells
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of hydrophilic fragments enhances membrane permeability while lipophilic substituents improve interaction with lipid layers .
属性
CAS 编号 |
57840-72-9 |
|---|---|
分子式 |
C11H21ClO2 |
分子量 |
220.73 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H21ClO2/c1-3-4-5-6-7-11(2)13-9-10(8-12)14-11/h10H,3-9H2,1-2H3 |
InChI 键 |
AMTFVXCQVSYQLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(OCC(O1)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















